molecular formula C19H18N2O4 B2549798 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034342-96-4

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2549798
CAS No.: 2034342-96-4
M. Wt: 338.363
InChI Key: UOAOTQUYZQMAJG-UHFFFAOYSA-N
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Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that belongs to the oxalamide family This compound is characterized by the presence of bifuran and phenylethyl groups attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method is environmentally friendly as it generates hydrogen gas as the sole byproduct. Another conventional method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with the desired amines .

Industrial Production Methods

Industrial production of oxalamides, including N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide, often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bifuran and phenylethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. In copper-catalyzed coupling reactions, it acts as a ligand, facilitating the formation of the active catalytic species. In biological systems, it may interact with viral proteins, inhibiting their function and preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of both bifuran and phenylethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-11-16-7-8-17(25-16)15-9-10-24-12-15/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAOTQUYZQMAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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